molecular formula C8H5F3N2OS B13360587 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one CAS No. 134670-14-7

2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one

Cat. No.: B13360587
CAS No.: 134670-14-7
M. Wt: 234.20 g/mol
InChI Key: JGXHHYIATBFMJM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and imidazo[2,1-b]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one typically involves the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[2,1-b]thiazole ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and imidazo[2,1-b]thiazole groups on biological systems. It may serve as a probe or a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(imidazo[2,1-b]thiazol-5-yl)ethan-1-one: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

    2,2,2-Trifluoro-1-(6-methylimidazo[1,2-a]pyridine-5-yl)ethan-1-one: Contains a different heterocyclic core, leading to different chemical and biological properties.

Uniqueness

2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the imidazo[2,1-b]thiazole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

134670-14-7

Molecular Formula

C8H5F3N2OS

Molecular Weight

234.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone

InChI

InChI=1S/C8H5F3N2OS/c1-4-5(6(14)8(9,10)11)13-2-3-15-7(13)12-4/h2-3H,1H3

InChI Key

JGXHHYIATBFMJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)C(F)(F)F

Origin of Product

United States

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